6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione
Overview
Description
6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary targets of 6-(cyclopentylamino)pyrimidine-2,4(1H,3H)-dione are the L-type Ca2+ channels Cav1.2 and Cav1.3 . These channels are the main L-type Ca2+ channel subtypes in the brain and are predominantly located at postsynaptic somatodendritic locations .
Mode of Action
This compound interacts with its targets by increasing inward Ca2+ currents of Cav1.3 and Cav1.2 channels . This is achieved by slowing activation, inactivation, and enhancement of tail currents .
Biochemical Pathways
The activation of Cav1.2 and Cav1.3 channels by this compound affects the calcium signaling pathway . This pathway plays a crucial role in many physiological processes, including muscle, brain, endocrine, and sensory function .
Pharmacokinetics
The compound’s interaction with its targets suggests that it can cross the blood-brain barrier to exert its effects on the brain’s l-type ca2+ channels .
Result of Action
The activation of Cav1.2 and Cav1.3 channels by this compound leads to an increase in inward Ca2+ currents . This can have various molecular and cellular effects, depending on the specific cell type and physiological context.
Biochemical Analysis
Biochemical Properties
6-(Cyclopentylamino)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a crucial enzyme in cell cycle regulation . The interaction between this compound and CDK2 involves binding to the active site of the enzyme, thereby preventing its interaction with cyclin A2 . This inhibition can lead to cell cycle arrest, making it a potential candidate for cancer therapy.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in various cancer cell lines, including MCF-7 and HCT-116 . This compound influences cell signaling pathways by inhibiting CDK2, leading to altered cell cycle progression and increased apoptosis . Additionally, it affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of downstream targets essential for cell cycle progression . Furthermore, this compound can induce changes in gene expression by affecting the activity of transcription factors regulated by CDK2.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained cell cycle arrest and apoptosis in cancer cells . The exact temporal dynamics of its effects may vary depending on the specific cellular context and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its therapeutic potential and safety profile. It has been observed that the compound exhibits dose-dependent effects, with higher doses leading to increased toxicity . At therapeutic doses, it effectively inhibits tumor growth in animal models without causing significant adverse effects . At higher doses, it can induce toxicity, highlighting the importance of optimizing the dosage for clinical applications.
Metabolic Pathways
This compound is metabolized through various pathways in the body. It interacts with enzymes involved in drug metabolism, such as cytochrome P450 enzymes . These interactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . It has been shown to accumulate in specific tissues, such as the liver and kidneys, where it may exert its therapeutic effects . The distribution of this compound within the body can influence its efficacy and safety profile, making it an important factor to consider in drug development.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity. It has been found to localize primarily in the nucleus, where it interacts with nuclear proteins involved in cell cycle regulation . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
6-(cyclopentylamino)-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c13-8-5-7(11-9(14)12-8)10-6-3-1-2-4-6/h5-6H,1-4H2,(H3,10,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBKOQYDMJQDLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.